molecular formula C6H12N2O4 B4290686 N,N'-(1,2-dihydroxyethane-1,2-diyl)diacetamide

N,N'-(1,2-dihydroxyethane-1,2-diyl)diacetamide

Cat. No.: B4290686
M. Wt: 176.17 g/mol
InChI Key: VPSZYLKVQHCMJD-UHFFFAOYSA-N
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Description

N,N'-(1,2-Dihydroxyethane-1,2-diyl)diacetamide is a chemical compound of interest in organic synthesis and materials science research. Potential areas of investigation could include its use as a building block for the development of novel polymers or as a linker in pharmaceutical chemistry. Researchers value this compound for its unique molecular structure, which features both amide and diol functional groups, allowing for diverse chemical reactivity and potential application in creating cross-linked networks or specialty materials. Handling should follow standard laboratory safety protocols. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Note on Compound Identification: The specific chemical and physical properties, main applications, and mechanism of action for this exact compound could not be verified. It is strongly recommended to confirm the identity and structure of this compound and consult the scientific literature for its specific research applications before use.

Properties

IUPAC Name

N-(2-acetamido-1,2-dihydroxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4/c1-3(9)7-5(11)6(12)8-4(2)10/h5-6,11-12H,1-2H3,(H,7,9)(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSZYLKVQHCMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(NC(=O)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N'-(1,2-dihydroxyethane-1,2-diyl)diacetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

  • Molecular Formula : C6H10N2O4
  • Molecular Weight : 174.16 g/mol
  • CAS Number : 2956-58-3

Table 1: Basic Properties

PropertyValue
Molecular FormulaC6H10N2O4
Molecular Weight174.16 g/mol
SolubilityVery soluble in water
Log P (octanol-water)-0.41

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study by Adhikari et al. (2023) evaluated its effectiveness against various bacterial strains, demonstrating a notable inhibition of growth in Gram-positive and Gram-negative bacteria.

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. For instance, a recent investigation revealed that it induces apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased cell death in cancerous tissues.

Case Study: In Vitro Analysis

A notable case study involved the use of this compound on human cancer cell lines. The results indicated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Concentration Range : 10 µM to 100 µM
  • Results :
    • HeLa cells showed a 50% reduction in viability at 50 µM after 48 hours.
    • MCF-7 cells exhibited similar results with IC50 values around 40 µM.

The mechanisms underlying the biological activity of this compound involve:

  • Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production, leading to oxidative stress in target cells.
  • Modulation of Signaling Pathways : It affects various signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are essential. Preliminary toxicity studies indicate low cytotoxicity in non-cancerous cell lines at therapeutic concentrations. However, further investigations are necessary to establish a comprehensive safety profile.

Table 2: Toxicity Data

ParameterValue
Acute ToxicityLow (LD50 > 2000 mg/kg)
Skin IrritationNot irritant
Eye IrritationMild irritant

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Modified Substituents

a) N,N’-(1,2-Bis((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)ethane-1,2-diyl)diacetamide (Compound 12)
  • Structure : Sulfonamide groups replace hydroxyl groups on the ethane backbone.
  • Synthesis : Formed via condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal in 63% H₂SO₄, yielding 18% in the extract .
  • Properties : The bulky tert-butyl and sulfonamide groups enhance steric hindrance and reduce solubility in polar solvents compared to the hydroxylated parent compound.
b) (R)-N,N′-(1-Phenylethane-1,2-diyl)diacetamide
  • Structure : A phenyl group replaces one hydroxyl group, introducing aromaticity.
  • Synthesis : Chemo-enzymatic route from (Z)-N-(2-nitro-1-phenylvinyl)acetamide .
  • Applications : Chiral centers (R-configuration) make it relevant in asymmetric catalysis or pharmaceutical intermediates.

Compounds with Altered Backbones

a) N,N'-(Ethane-1,2-diyl)bis(N-acetylacetamide)
  • Structure : Lacks hydroxyl groups; features two N-acetylacetamide groups on an ethane backbone.
  • Properties : Reduced polarity compared to the dihydroxy analog, making it more compatible with hydrophobic matrices. Used in photoresists as a quencher (Table 1, Sample 3-1) .
  • Safety : Industrial handling requires precautions due to undefined toxicity (Safety Data Sheet available) .
b) trans-N,N′-Diacetylcyclohexane-1,2-diamine
  • Structure : Cyclohexane ring replaces ethane backbone; trans-configuration of acetamide groups.
  • Properties : High melting point (270°C) due to rigid cyclohexane structure . Likely used in high-temperature applications or as a ligand in coordination chemistry.

Aromatic Derivatives

a) N,N'-Diacetyl-1,4-phenylenediamine
  • Structure : Aromatic benzene core with acetamide groups at the 1,4-positions.
  • Applications: Potential use in polymer crosslinking or fluorescent dyes due to extended conjugation .
b) N,N'-[1,2-Phenylenebis(oxyethane-2,1-diyl)]diacetamide
  • Structure : Ethane-1,2-diyl backbone integrated into a phenyl ether framework.
  • Properties : Enhanced thermal stability and solubility in organic solvents .

Comparative Data Table

Compound Name Molecular Formula Key Substituents/Backbone Synthesis Method Yield/Application Reference
N,N'-(1,2-Dihydroxyethane-1,2-diyl)diacetamide C₆H₁₂N₂O₄ Dihydroxyethane Undefined Research applications
Compound 12 C₃₂H₄₄N₄O₈S₂ Sulfonamide/tert-butyl H₂SO₄-catalyzed condensation 18% yield (sulfone synthesis)
trans-N,N′-Diacetylcyclohexane-1,2-diamine C₁₀H₁₈N₂O₂ Cyclohexane Undefined High-melting solid (270°C)
N,N′-Diacetylethylenediamine C₆H₁₂N₂O₂ Ethane Acid-catalyzed hydrolysis Photoresist quencher
(R)-N,N′-(1-Phenylethane-1,2-diyl)diacetamide C₁₂H₁₆N₂O₂ Phenyl Chemo-enzymatic Chiral intermediates

Key Findings and Implications

  • Hydroxyl Groups : The dihydroxy groups in the target compound enhance hydrophilicity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions or biomolecular interactions.
  • Backbone Rigidity : Cyclohexane-based analogs (e.g., trans-N,N′-Diacetylcyclohexane-1,2-diamine) exhibit higher thermal stability, whereas ethane-backbone derivatives prioritize flexibility .
  • Functionalization : Sulfonamide or aromatic substituents (e.g., Compound 12, phenyl derivatives) broaden applications in sulfone synthesis or optoelectronics but may complicate synthesis due to steric effects .

Q & A

Q. What are the standard synthetic routes for N,N'-(1,2-dihydroxyethane-1,2-diyl)diacetamide, and how can reaction conditions be optimized?

The compound is synthesized via condensation of acetic acid derivatives (e.g., acetyl chloride or acetic anhydride) with ethylenediamine or its hydroxylated analogs. A typical method involves reacting 1,2-dihydroxyethylenediamine with excess acetylating agents under reflux in anhydrous solvents like THF or DCM. Optimization includes pH control (neutral to slightly basic), temperature modulation (60–80°C), and stoichiometric excess of acylating agents to ensure complete N-acetylation . Hydrothermal synthesis, as demonstrated in nickel coordination complexes, can also be adapted by heating precursors (e.g., dihydroxyethylenediamine derivatives and metal salts) at 100–120°C for 48–72 hours .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

  • NMR : 1H^1H and 13C^{13}C NMR identify acetamide protons (δ 1.8–2.1 ppm for CH3_3) and hydroxyl groups (δ 3.5–4.5 ppm). Diastereomeric splitting due to the 1,2-dihydroxyethane backbone may cause peak duplication; chiral chromatography or derivatization (e.g., Mosher’s esters) resolves stereochemical ambiguities .
  • IR : Strong absorptions at 1650–1680 cm1^{-1} (amide C=O) and 3200–3400 cm1^{-1} (O-H/N-H). Contradictions between theoretical and observed peaks (e.g., hydroxyl vs. amine stretches) are addressed via deuterium exchange or computational DFT simulations .
  • MS : ESI-MS confirms molecular ion [M+H]+^+. Fragmentation patterns (e.g., loss of H2 _2O or acetamide groups) validate the structure .

Q. What safety precautions are critical when handling this compound in the lab?

Refer to safety data sheets (SDS) for hazards:

  • GHS Classification : Harmful if swallowed (H302) or inhaled (H332). Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in metal complexes derived from this ligand?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL-2018) is critical. For example, in the nickel complex [Ni(H2 _2O)6 _6](C16 _{16}H12 _{12}O6 _6)·H2 _2O, SCXRD confirmed:

  • Coordination Geometry : Distorted octahedral Ni(II) with six aqua ligands.
  • Hydrogen Bonding : O-H···O interactions (2.6–2.8 Å) stabilize the 3D network.
  • Disorder Handling : Partial occupancy refinement for solvent molecules using SQUEEZE (PLATON) . For twinned crystals, employ twin law matrices (e.g., -h, -k, l) and refine using HKLF5 format in SHELXL .

Q. What role does this compound play in designing metal-organic frameworks (MOFs) for gas adsorption?

The 1,2-dihydroxyethane moiety acts as a flexible linker, enabling tunable pore sizes and metal coordination (e.g., Zn, Ni). In hydrogen storage applications:

  • Binding Sites : Hydroxyl groups enhance H2 _2 physisorption via dipole interactions (binding energy ~5–8 kJ/mol).
  • MOF Performance : Derivatives achieve H2 _2 uptake of 1.0–2.0 wt% at 20 bar (298 K), comparable to IRMOF-6 .
  • Stability : Thermal gravimetric analysis (TGA) confirms framework stability up to 250°C .

Q. How do hydrolysis and oxidation reactions impact the compound’s stability, and what analytical methods track degradation?

  • Hydrolysis : Acidic/alkaline conditions cleave amide bonds, yielding ethylenediamine and acetic acid. Monitor via HPLC (C18 column, 0.1% TFA mobile phase) or 1H^1H NMR (disappearance of acetamide peaks) .
  • Oxidation : KMnO4 _4 oxidizes the dihydroxyethane backbone to oxalic acid. Track using FTIR (loss of O-H stretches) or iodometric titration for residual oxidant .

Methodological Notes

  • Computational Modeling : Use Gaussian09 with B3LYP/6-31G(d) to predict vibrational spectra and optimize hydrogen-bonding networks .
  • High-Throughput Screening : Automated crystallization robots (e.g., CrystalFormer) screen solvent combinations (DMSO/EtOH/H2 _2O) for SCXRD-quality crystals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N'-(1,2-dihydroxyethane-1,2-diyl)diacetamide
Reactant of Route 2
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N,N'-(1,2-dihydroxyethane-1,2-diyl)diacetamide

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